N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide, commonly referred to as FLX, is a chemical compound that belongs to the family of xanthene derivatives. FLX has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activity
Development of Kinase Inhibitors : A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective Met kinase inhibitors, demonstrating the potential of fluorophenyl compounds in cancer treatment and their advancement into clinical trials (Schroeder et al., 2009).
New Polyamides with High Thermal Stability : Research on polyamides containing xanthene units showed that they possess high thermal stability and good solubility in polar aprotic solvents, making them suitable for high-performance materials applications (Guo et al., 2015).
Fluorescence Probes for Biological Studies
- Design of Fluorescence Probes : A fluorescein-based study aimed at designing functional fluorescence probes for biological applications identified a strategy for the rational design of these probes, indicating the utility of xanthene derivatives in detecting specific biomolecules (Tanaka et al., 2001).
Electrochemical and Optical Materials
- Electrochromic Polyamides : Investigations into electroactive polyamides with bis(diphenylamino)-fluorene units revealed materials with excellent solubility, thermal stability, and reversible electrochromic characteristics, suitable for advanced electro-optical devices (Sun et al., 2016).
Anticancer Activity
- Cytotoxicity of Xanthenes : A study on substituted xanthenes evaluated their cytotoxicity against various cancer cell lines, indicating that certain xanthene derivatives can inhibit cancer cell growth through a mechanism distinct from that of related compounds (Giri et al., 2010).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other fluorinated compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Fluorinated compounds often impact a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Fluorinated compounds generally exhibit good bioavailability due to their lipophilicity and metabolic stability .
Result of Action
The molecular and cellular effects of N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide are not well-understood. Given the lack of specific target information, it’s difficult to predict the compound’s precise effects. Fluorinated compounds often exhibit potent biological activity, suggesting this compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3/c1-27-21(15-7-6-8-16(24)13-15)14-25-23(26)22-17-9-2-4-11-19(17)28-20-12-5-3-10-18(20)22/h2-13,21-22H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDQNXWMDSCBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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